molecular formula C7H7N3O B128779 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 148214-62-4

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B128779
CAS RN: 148214-62-4
M. Wt: 149.15 g/mol
InChI Key: WHKREDGGELKXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H7N3O . It has been used in various scientific studies, including those related to cancer research .


Synthesis Analysis

The synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine involves several steps. In one study, a yield of 71% was achieved as a yellow solid .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is characterized by various spectroscopic techniques. For instance, Infrared (IR) spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Nuclear Magnetic Resonance (NMR) spectroscopy provides further insights into the structure .


Chemical Reactions Analysis

The chemical reactions involving 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine are complex and can lead to various products. These reactions are often catalyzed by acids and can involve substitutions on the pyrrolopyrimidine ring .


Physical And Chemical Properties Analysis

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a yellow solid with a melting point of 287-288 °C . Its molecular weight is 149.15 .

Scientific Research Applications

Anticancer Research

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: derivatives have shown promising results in anticancer studies. They have been synthesized to contain specific substituents that exhibit cytotoxic effects against various human cancer cell lines . For instance, certain derivatives have demonstrated significant activity against breast cancer cells (MCF7) and liver cancer cells (HePG2), suggesting their potential as therapeutic agents .

Pharmacology

In the realm of pharmacology, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine has been identified as a core structure in the development of kinase inhibitors . These inhibitors can target multiple kinases involved in cancer progression, making them valuable for designing new anticancer drugs. The compound’s derivatives have shown inhibitory activity against enzymes like HPK1, which is crucial for T cell signaling .

Material Science

The compound’s derivatives are being explored for their role in material science, particularly in the synthesis of novel compounds with potential applications in various industries . The structural similarity of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine to purine makes it an attractive candidate for creating new materials with unique properties .

Agricultural Research

In agricultural research, derivatives of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine are being studied for their potential as multi-targeted kinase inhibitors . These compounds could play a role in developing new pesticides or growth regulators that target specific enzymes in pests or plants .

Biochemistry

Biochemically, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for synthesizing compounds that can modulate biological pathways . Its derivatives have been evaluated as potential inhibitors of p21-activated kinase 4 (PAK4), which is involved in tumor progression and metastasis .

Environmental Science

While direct applications in environmental science are not explicitly documented, the synthesis and study of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives contribute to the broader understanding of chemical interactions in the environment. The compound’s derivatives could potentially be used to study pollutant degradation or as models for environmental remediation processes .

Analytical Chemistry

In analytical chemistry, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are valuable for method development and validation. Their well-characterized structures make them suitable as standards or reference compounds in various analytical techniques .

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine are Hematopoietic Progenitor Kinase 1 (HPK1) and Monopolar Spindle Kinase 1 (Mps1) . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling . Mps1, a core component of the spindle assembly checkpoint (SAC), plays a crucial role in the transition of cells from mid- to late mitosis .

Mode of Action

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine interacts with its targets, inhibiting their activity. For instance, it has been shown to inhibit HPK1 with an IC50 value of 3.5 nM . It also potently inhibits the phosphorylation level of SLP76, a substrate of HPK1, and enhances the IL-2 secretion in human T cell leukemia Jurkat cells . As for Mps1, it has been shown to inhibit the phosphorylation of Mps1 in vitro and in vivo .

Biochemical Pathways

The inhibition of HPK1 and Mps1 by 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. For instance, the inhibition of HPK1 enhances the IL-2 secretion in human T cell leukemia Jurkat cells , which is crucial for the regulation of the immune response. On the other hand, the inhibition of Mps1 can induce cell cycle arrest and apoptosis in a variety of tumors, including breast cancer .

Result of Action

The inhibition of HPK1 and Mps1 by 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine leads to several molecular and cellular effects. For instance, it has been shown to enhance the IL-2 secretion in human T cell leukemia Jurkat cells , which can boost the immune response. Moreover, it can induce cell cycle arrest and apoptosis in a variety of tumors, including breast cancer .

Future Directions

The future research directions for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine could involve further exploration of its potential therapeutic applications. For instance, it could be studied for its potential as an inhibitor for certain types of cancer . Additionally, new methods of synthesis could be developed to improve its yield and purity .

properties

IUPAC Name

2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-9-4-5-2-3-8-6(5)10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKREDGGELKXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435565
Record name 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

148214-62-4
Record name 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

MnO2 (1.720 g, 20 mmol) was added to 2-methoxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine in 20 mL of anhydrous CH2Cl2 at room temperature. The mixture was stirred for 8 h, diluted with anhydrous ether (50 mL), and filtered through a pad of Celite. The filtrate was concentrated in vacuo, and the residue was purified on a silica gel column eluting with MeOH/CH2Cl2 (1:9) to give 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (0.149 g, 90%).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-methoxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.72 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (3) or 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (4) is prepared by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) or 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (2), respectively, with sodium hydroxide in methanol as described by Girgis, N. et. al., J. Heterocyclic. Chem. 1989, 26:317-325.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Q & A

Q1: What is the significance of N(9)-functionalization in purine and 7-deazapurine derivatives like the one synthesized in the study?

A1: N(9)-functionalization of purines and their analogs, such as 7-deazapurines, is a common strategy in medicinal chemistry. This modification can significantly impact the physicochemical properties and biological activities of these compounds. For instance, the introduction of various substituents at the N(9) position can influence:

  • Lipophilicity (logP): The study specifically calculates logP values for a series of N(9)-functionalized purines and 7-deazapurines, demonstrating the impact of this modification on lipophilicity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.